Welcome to the BenchChem Online Store!
molecular formula C7H6N2O2 B8756235 (2E)-3-(pyrazin-2-yl)prop-2-enoic acid

(2E)-3-(pyrazin-2-yl)prop-2-enoic acid

Cat. No. B8756235
M. Wt: 150.13 g/mol
InChI Key: FQBJLSSHYOOFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04638005

Procedure details

Scheme M depicts a specific synthesis of a pyrazinyl propionic acid. Methylpyrazine anion is condensed with trichloroacetaldehyde followed by treatment with base (hydroxide), then acidification to produce 3-(-Pyrazinyl) Acrylic Acid 75. This acid is then catalytically hydrogenated over palladium on charcoal to yield 3-(2-Pyrazinyl)propionic Acid 76.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CN=CC=1[CH:7](C)[C:8]([OH:10])=[O:9].[CH3:12][C:13]1[CH:18]=[N:17][CH:16]=[CH:15][N:14]=1.ClC(Cl)(Cl)C=O.[OH-]>>[N:14]1[CH:15]=[CH:16][N:17]=[CH:18][C:13]=1[CH:12]=[CH:7][C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=NC=C1)C(C(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC=CN=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=NC=C1)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.